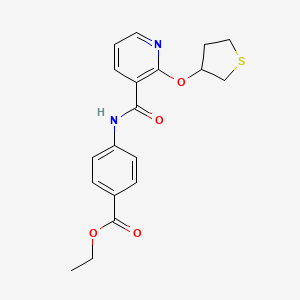
Ethyl 4-(2-((tetrahydrothiophen-3-yl)oxy)nicotinamido)benzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 4-(2-((tetrahydrothiophen-3-yl)oxy)nicotinamido)benzoate is a synthetic organic compound with the molecular formula C19H20N2O4S and a molecular weight of 372.44 g/mol. This compound is characterized by the presence of a nicotinamido group, a benzoate ester, and a tetrahydrothiophenyl ether moiety. It is of interest in various fields of scientific research due to its unique structural features and potential biological activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(2-((tetrahydrothiophen-3-yl)oxy)nicotinamido)benzoate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the tetrahydrothiophen-3-yl ether: This step involves the reaction of tetrahydrothiophene with an appropriate halogenated compound under basic conditions to form the tetrahydrothiophen-3-yl ether.
Nicotinamido group introduction: The tetrahydrothiophen-3-yl ether is then reacted with nicotinic acid or its derivatives to introduce the nicotinamido group.
Esterification: The final step involves the esterification of the resulting compound with ethyl benzoate under acidic conditions to form this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
化学反应分析
Types of Reactions
Ethyl 4-(2-((tetrahydrothiophen-3-yl)oxy)nicotinamido)benzoate can undergo various types of chemical reactions, including:
Oxidation: The tetrahydrothiophenyl ether moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group in the nicotinamido moiety can be reduced to an amine.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.
Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Corresponding substituted esters or amides.
科学研究应用
Ethyl 4-(2-((tetrahydrothiophen-3-yl)oxy)nicotinamido)benzoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects due to its structural similarity to bioactive compounds.
Industry: Utilized in the development of new materials and pharmaceuticals.
作用机制
The mechanism of action of Ethyl 4-(2-((tetrahydrothiophen-3-yl)oxy)nicotinamido)benzoate is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The nicotinamido moiety may interact with nicotinic acid receptors, while the tetrahydrothiophenyl ether could modulate oxidative stress pathways. Further research is needed to elucidate the exact molecular mechanisms.
相似化合物的比较
Ethyl 4-(2-((tetrahydrothiophen-3-yl)oxy)nicotinamido)benzoate can be compared with other similar compounds such as:
Nicotinamide derivatives: These compounds share the nicotinamido moiety and may have similar biological activities.
Thiophene derivatives: Compounds containing the thiophene ring system, which are known for their diverse biological activities.
Benzoate esters: These compounds share the ester functional group and are used in various chemical and pharmaceutical applications.
The uniqueness of this compound lies in its combination of these structural features, which may confer unique biological and chemical properties.
属性
IUPAC Name |
ethyl 4-[[2-(thiolan-3-yloxy)pyridine-3-carbonyl]amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O4S/c1-2-24-19(23)13-5-7-14(8-6-13)21-17(22)16-4-3-10-20-18(16)25-15-9-11-26-12-15/h3-8,10,15H,2,9,11-12H2,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMIBOJPTEWRBSX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=C(N=CC=C2)OC3CCSC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-[2-[(6-Ethoxy-3,4-dihydro-2H-chromen-4-yl)amino]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2814027.png)
![5-{[(4-chlorophenyl)methyl]sulfanyl}-2-methyl-2H,3H-imidazo[1,2-c]quinazolin-3-one](/img/structure/B2814028.png)
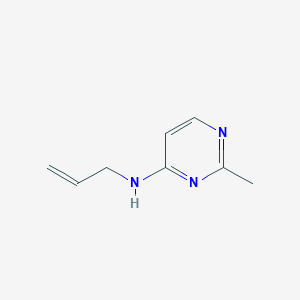
![N1-(2-([2,3'-bithiophen]-5-yl)ethyl)-N2-(4-fluorobenzyl)oxalamide](/img/structure/B2814030.png)
![2-[4,6-dimethyl-3-(4-methylbenzenesulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]-N-(2-methylphenyl)acetamide](/img/structure/B2814035.png)
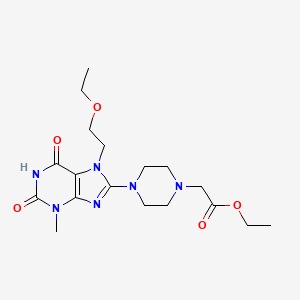
![1,3-dimethyl-N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)-1H-pyrazole-5-carboxamide](/img/structure/B2814039.png)
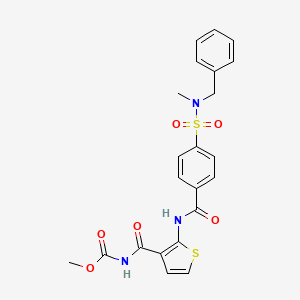
![1-{3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}-4-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}piperazine](/img/structure/B2814042.png)

![Methyl 2-[[1-(2-fluoroethyl)pyrazol-4-yl]amino]acetate](/img/structure/B2814045.png)
![1-(4-Chlorophenoxy)-2-methyl-3-[(2-morpholinoethyl)amino]-2-propanol](/img/structure/B2814046.png)
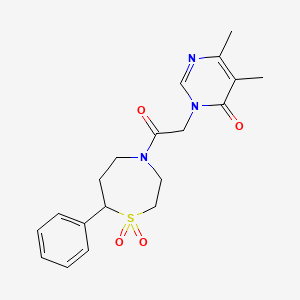
![N-(3-fluoro-4-methylphenyl)-2-({6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}sulfanyl)acetamide](/img/structure/B2814050.png)
